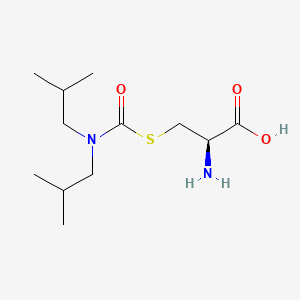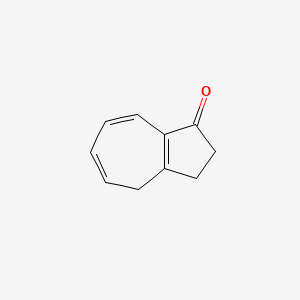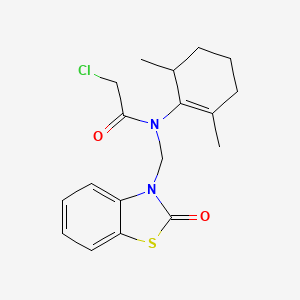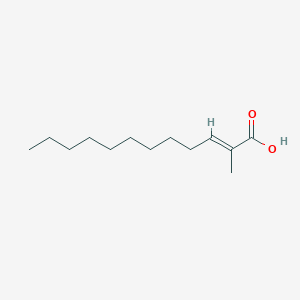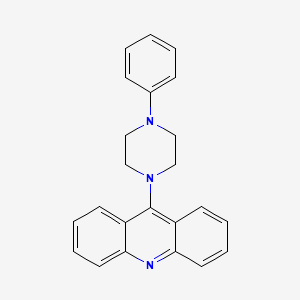
Acridine, 9-(4-phenyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(4-phenyl-1-piperazinyl)- is a compound that belongs to the acridine family, which is known for its wide range of biological activities. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anticancer, antibacterial, and antiviral agents . The compound features an acridine core with a 4-phenyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
准备方法
The synthesis of acridine, 9-(4-phenyl-1-piperazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
Acridine, 9-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine core or the piperazine ring .
科学研究应用
Acridine, 9-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes . Additionally, it has shown promise as an antibacterial and antiviral agent. In industry, acridine derivatives are used in the development of dyes and pigments .
作用机制
The mechanism of action of acridine, 9-(4-phenyl-1-piperazinyl)- primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This disruption can lead to cell death, making it a potential anticancer agent. The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further contributing to its biological effects .
相似化合物的比较
Acridine, 9-(4-phenyl-1-piperazinyl)- can be compared to other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine core but differ in their substituents, which can affect their biological activity and specificity . For example, acriflavine is known for its antibacterial properties, while proflavine has been used as a disinfectant. The unique 4-phenyl-1-piperazinyl substituent in acridine, 9-(4-phenyl-1-piperazinyl)- may confer distinct biological properties, making it a valuable compound for further research .
属性
CAS 编号 |
113106-17-5 |
|---|---|
分子式 |
C23H21N3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChI 键 |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
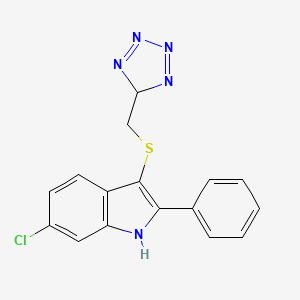
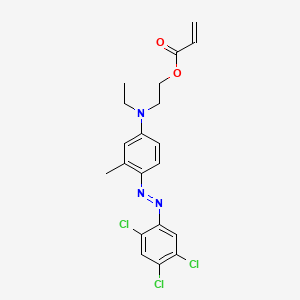
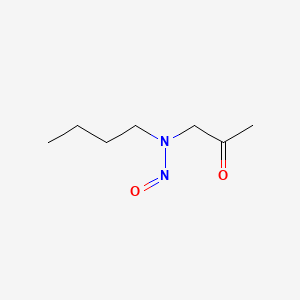


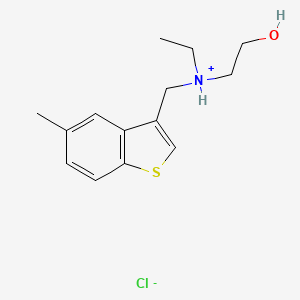
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

